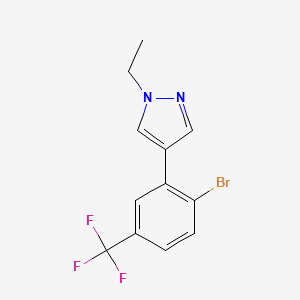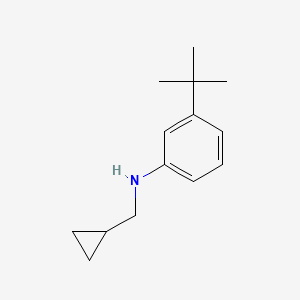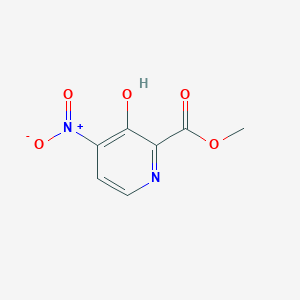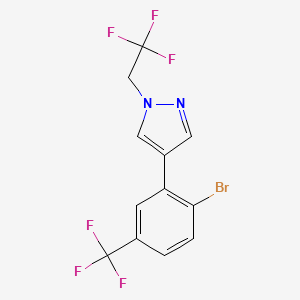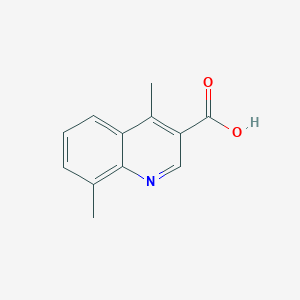
4,8-Dimethylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4,8-Dimethylquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . This reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity .
Chemical Reactions Analysis
4,8-Dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular bromine, glacial acetic acid, and other halogenating agents .
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Halogenation reactions, such as the addition of bromine, can lead to the formation of brominated quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,8-Dimethylquinoline-3-carboxylic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . This compound is also used in the synthesis of various heterocyclic compounds, which have potential therapeutic applications .
In the field of proteomics research, this compound is used as a reagent for the study of protein interactions and functions . Its unique chemical properties make it a valuable tool for researchers in these areas.
Mechanism of Action
The mechanism of action of 4,8-Dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA and RNA, inhibiting the replication of certain pathogens . They can also inhibit the activity of enzymes involved in various biological processes, leading to their therapeutic effects .
Comparison with Similar Compounds
4,8-Dimethylquinoline-3-carboxylic acid can be compared with other similar compounds, such as 4-hydroxy-5,8-dimethylquinoline-3-carboxylic acid and 7,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid . These compounds share a similar quinoline backbone but differ in their functional groups and substitution patterns. The presence of different functional groups can significantly impact their chemical reactivity and biological activity .
Properties
CAS No. |
1031929-51-7 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4,8-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-4-3-5-9-8(2)10(12(14)15)6-13-11(7)9/h3-6H,1-2H3,(H,14,15) |
InChI Key |
VCTLRAXEFNWJOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


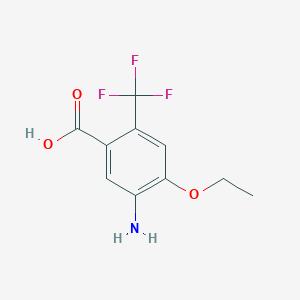
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
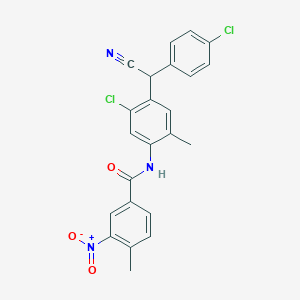
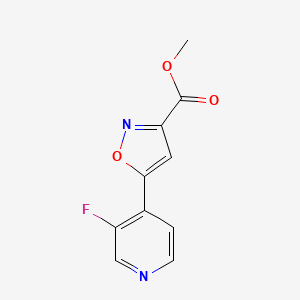
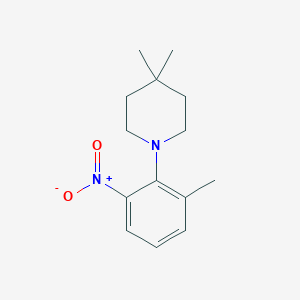
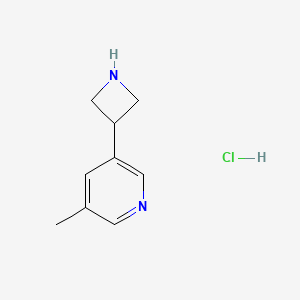
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
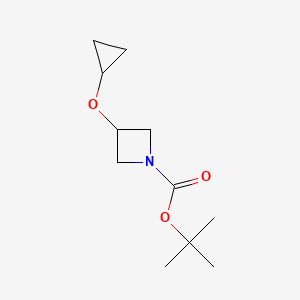
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)
